(Cyclododec-1-en-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclododec-1-en-1-yl)acetic acid is an organic compound with a unique structure that includes a cyclododecene ring attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclododec-1-en-1-yl)acetic acid typically involves the cyclization of dodecane derivatives followed by functionalization to introduce the acetic acid group. One common method involves the use of cyclododecene as a starting material, which undergoes a series of reactions including oxidation and esterification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: (Cyclododec-1-en-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the cyclododecene ring to a single bond, yielding cyclododecane derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Acid chlorides and alcohols are often used in esterification reactions.
Major Products Formed:
Oxidation: Cyclododecanone, cyclododecanoic acid.
Reduction: Cyclododecane derivatives.
Substitution: Esters and amides of this compound.
Wissenschaftliche Forschungsanwendungen
(Cyclododec-1-en-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials
Wirkmechanismus
The mechanism of action of (Cyclododec-1-en-1-yl)acetic acid involves its interaction with specific molecular targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the cyclododecene ring provides hydrophobic interactions. These interactions can influence the compound’s binding to enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic compound used in radiolabeling and medical imaging.
Diethylenetriamine pentaacetic acid (DTPA): Another chelating agent with applications in radiopharmaceuticals.
Uniqueness: (Cyclododec-1-en-1-yl)acetic acid is unique due to its combination of a cyclododecene ring and an acetic acid moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
66092-29-3 |
---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
2-(cyclododecen-1-yl)acetic acid |
InChI |
InChI=1S/C14H24O2/c15-14(16)12-13-10-8-6-4-2-1-3-5-7-9-11-13/h10H,1-9,11-12H2,(H,15,16) |
InChI-Schlüssel |
GRUXLEUVYSIVCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(=CCCCC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.